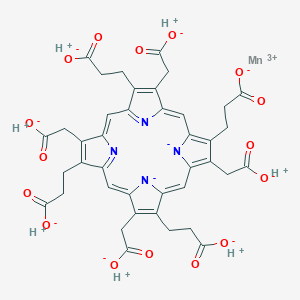
Fura-2
Overview
Description
Fura-2 (sodium salt) is a ratiometric fluorescent calcium indicator widely used in scientific research to measure intracellular calcium concentrations. It is a pentacarboxylate compound that exhibits excitation maxima at 340 and 380 nanometers at high and low calcium concentrations, respectively, with a fixed emission at 510 nanometers . This property allows for accurate ratiometric measurements of calcium influx in live cells .
Mechanism of Action
Target of Action
Fura-2 is a high-affinity, ratiometric fluorescent dye that primarily targets intracellular calcium ions (Ca²+) . The role of these calcium ions is crucial in various cellular processes, including muscle contraction, neurotransmitter release, and cell growth .
Mode of Action
This compound operates by binding to calcium ions, which results in a change in its fluorescence properties . This dye is excited at 340 nm and 380 nm of light, and the ratio of the emissions at these wavelengths is directly related to the amount of intracellular calcium . Regardless of the presence of calcium, this compound emits at 510 nm of light .
Biochemical Pathways
The interaction of this compound with calcium ions plays a significant role in the regulation of various biochemical pathways. Calcium homeostasis is pivotal in maintaining cell growth and function, and many heart diseases are related to abnormalities in calcium mobilization and extrusion . This compound has been used successfully to estimate intracellular free calcium levels and the mechanisms of calcium movements in living cells .
Pharmacokinetics
This compound, in its acetoxymethyl ester form (this compound AM), is membrane-permeable, allowing for noninvasive intracellular loading . Once inside the cell, cellular esterases remove the acetoxymethyl group, converting this compound AM to this compound . This process enhances the bioavailability of this compound, enabling it to interact with intracellular calcium ions effectively .
Result of Action
The binding of this compound to calcium ions allows for accurate measurement of intracellular calcium concentrations . This interaction results in changes in the fluorescence properties of this compound, which can be detected and quantified. This provides valuable information about calcium homeostasis within the cell and can be used to study the pathophysiology and pharmacology of calcium movements .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, heavy metals can quench this compound fluorescence . Additionally, shifts in the absorption and emission spectra, as well as the affinity for calcium of this compound, can occur as a function of polarity, viscosity, ionic strength, or temperature of the probe environment . Therefore, careful consideration of these factors is essential for accurate and reliable measurements.
Biochemical Analysis
Biochemical Properties
Fura-2 plays a significant role in biochemical reactions, particularly in the accurate measurement of intracellular calcium concentrations . It interacts with calcium ions within the cell, allowing researchers to monitor calcium ion flux and concentration .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by allowing the accurate measurement of intracellular calcium, a critical second messenger in cell signaling pathways . Changes in calcium concentrations can impact gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to calcium ions within the cell. This binding changes the dye’s fluorescence properties, allowing the measurement of calcium concentrations. The ability to make ratio measurements with this compound is an important property of this probe .
Temporal Effects in Laboratory Settings
In laboratory settings, measurements of this compound fluorescence can usually be made over a period of an hour without significant loss of fluorescence resulting from either leakage or bleaching . This indicates the dye’s stability and its long-term effects on cellular function.
Metabolic Pathways
This compound is involved in the calcium signaling pathway, a critical metabolic pathway in cells. It interacts with calcium ions, allowing the measurement of changes in calcium concentrations, which can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is typically loaded into cells using a technique called “dye loading”. Once inside the cell, it can bind to calcium ions wherever they are present. The specific transporters or binding proteins that this compound interacts with are not mentioned in the search results .
Subcellular Localization
This compound is generally localized throughout the cell, as it can bind to calcium ions wherever they are present. The specific compartments or organelles that this compound is directed to are not mentioned in the search results .
Preparation Methods
Synthetic Routes and Reaction Conditions
Fura-2 (sodium salt) is synthesized through a series of chemical reactions involving the formation of its pentacarboxylate structure. The synthesis typically involves the reaction of specific precursors under controlled conditions to achieve the desired product. The detailed synthetic route and reaction conditions are often proprietary and may vary between manufacturers .
Industrial Production Methods
Industrial production of this compound (sodium salt) involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to maintain consistency and reliability of the product .
Chemical Reactions Analysis
Types of Reactions
Fura-2 (sodium salt) primarily undergoes complexation reactions with calcium ions. It binds to free intracellular calcium, resulting in a shift in its excitation maxima . This binding is highly specific and forms a stable complex with calcium ions.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound (sodium salt) include calcium chloride and other calcium salts. The reactions are typically carried out in aqueous solutions under physiological conditions to mimic the intracellular environment .
Major Products Formed
The major product formed from the reaction of this compound (sodium salt) with calcium ions is the calcium-bound this compound complex. This complex exhibits distinct fluorescence properties that are used to measure calcium concentrations .
Scientific Research Applications
Fura-2 (sodium salt) has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Comparison with Similar Compounds
Fura-2 (sodium salt) is unique among calcium indicators due to its ratiometric properties, which minimize the effects of photobleaching, leakage, and uneven loading . Similar compounds include:
Indo-1: Another ratiometric calcium indicator with different excitation and emission properties.
Fluo-3: A non-ratiometric calcium indicator with high sensitivity but lacks the ratiometric advantage.
Quin-2: A calcium chelator with fluorescence properties, but less commonly used compared to this compound.
This compound (sodium salt) remains a preferred choice for many researchers due to its robustness and reliability in measuring intracellular calcium concentrations .
Properties
IUPAC Name |
2-[6-[bis(carboxymethyl)amino]-5-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-1-benzofuran-2-yl]-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27N3O14/c1-15-2-3-17(31(11-24(33)34)12-25(35)36)20(6-15)43-4-5-44-21-7-16-8-22(28-30-10-23(46-28)29(41)42)45-19(16)9-18(21)32(13-26(37)38)14-27(39)40/h2-3,6-10H,4-5,11-14H2,1H3,(H,33,34)(H,35,36)(H,37,38)(H,39,40)(H,41,42) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFHXZQPUBCBNIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)O)CC(=O)O)OCCOC2=C(C=C3C(=C2)C=C(O3)C4=NC=C(O4)C(=O)O)N(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27N3O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20242203 | |
| Record name | Fura-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
641.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96314-98-6 | |
| Record name | 2-[6-[Bis(carboxymethyl)amino]-5-[2-[2-[bis(carboxymethyl)amino]-5-methylphenoxy]ethoxy]-2-benzofuranyl]-5-oxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96314-98-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fura-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096314986 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fura-2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20242203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FURA-2 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TSN3DL106G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)


![2-[3-(4-Nitrophenyl)propylamino]ethanol](/img/structure/B149366.png)


